molecular formula C26H18N8O3 B10922454 N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10922454
M. Wt: 490.5 g/mol
InChI Key: AGFFEUBDSXAINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~7~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a promising target for cancer treatment .

Preparation Methods

The synthesis of N7-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves multiple steps. The general synthetic route includes the formation of the pyrazole ring, followed by the construction of the triazolo[1,5-a]pyrimidine scaffold. The reaction conditions typically involve the use of various reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity .

Chemical Reactions Analysis

N~7~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where

Properties

Molecular Formula

C26H18N8O3

Molecular Weight

490.5 g/mol

IUPAC Name

N-[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C26H18N8O3/c35-25(30-20-13-28-32(15-20)14-19-8-3-6-17-5-1-2-10-22(17)19)24-12-23(31-26-27-16-29-33(24)26)18-7-4-9-21(11-18)34(36)37/h1-13,15-16H,14H2,(H,30,35)

InChI Key

AGFFEUBDSXAINH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=C(C=N3)NC(=O)C4=CC(=NC5=NC=NN45)C6=CC(=CC=C6)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.